Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is a chemical compound characterized by the presence of iodine, trifluoromethyl, and phenoxy groups attached to a hex-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with methyl 6-bromohex-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions.
Reduction Reactions: The double bond in the hex-2-enoate moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation Reactions: Oxidized derivatives of the phenoxy group.
Reduction Reactions: Saturated derivatives of the hex-2-enoate moiety.
Wissenschaftliche Forschungsanwendungen
Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-[2-bromo-5-(trifluoromethyl)phenoxy]hex-2-enoate
- Methyl 6-[2-chloro-5-(trifluoromethyl)phenoxy]hex-2-enoate
- Methyl 6-[2-fluoro-5-(trifluoromethyl)phenoxy]hex-2-enoate
Comparison: Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromo, chloro, and fluoro analogs
Eigenschaften
CAS-Nummer |
920334-20-9 |
---|---|
Molekularformel |
C14H14F3IO3 |
Molekulargewicht |
414.16 g/mol |
IUPAC-Name |
methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate |
InChI |
InChI=1S/C14H14F3IO3/c1-20-13(19)5-3-2-4-8-21-12-9-10(14(15,16)17)6-7-11(12)18/h3,5-7,9H,2,4,8H2,1H3 |
InChI-Schlüssel |
PBUYRFRPUBJLBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.